

Unveiling VI-16832: A Critical Tool in Kinase Drug Discovery

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Compound of Interest

Compound Name: VI 16832

Cat. No.: B10800215

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

VI-16832 is not a therapeutic drug candidate but a crucial research tool employed in the field of chemical proteomics, specifically for the comprehensive analysis of protein kinases, collectively known as the kinome. It is a promiscuous ATP-competitive kinase inhibitor that, due to its ability to bind to a wide range of kinases, has been utilized as a component of multiplexed inhibitor beads (MIBs) for kinome-wide profiling. This guide delves into the role and application of VI-16832 in drug discovery and development.

Quantitative Data Presentation

The primary application of VI-16832 is as a component of MIBs, which are used in mass spectrometry-based chemoproteomic workflows to capture and identify kinases from cell or tissue lysates. The composition of these MIB matrices can vary between studies, but they typically include a cocktail of broad-spectrum kinase inhibitors to maximize kinome coverage.

Table 1: Composition of Multiplexed Inhibitor Bead (MIB) Matrices Featuring VI-16832

Study Reference	Inhibitors Included in MIB Matrix
Duncan, J. S. et al. (2012)	Purvalanol B, PP58, VI-16832, UNC-21474A, UNC-8088A, CTx-0294885
Schiesser, S. et al. (2021)	Purvalanol B, PP58, VI-16832, UNC21474A, UNC8088A, CTx-0294885
Hayes, M. J. et al. (2022)	Shokat, PP58, Purvalanol B, UNC-21474, VI-16832, CTx-0294885
Stewart, P. A. et al. (2022)	VI-16832, PP58, Purvalanol B, UNC-21474, BKM-120, CTx0294885

Experimental Protocols

The fundamental experimental workflow involving VI-16832 is the Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS) assay. This technique is pivotal for target deconvolution, selectivity profiling of drug candidates, and understanding the molecular mechanisms of kinase inhibitors.

Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS) Protocol

This protocol provides a generalized methodology for a MIB/MS experiment as described in the cited literature.

1. Preparation of MIBs:

- VI-16832 and other selected promiscuous kinase inhibitors are chemically synthesized with a linker arm.
- The linker-modified inhibitors are then covalently coupled to a solid support, typically ECH Sepharose beads.
- A cocktail of these inhibitor-conjugated beads is prepared to form the MIB matrix.

2. Cell or Tissue Lysate Preparation:

- Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins and maintain their native conformation.
- Total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

3. MIB Affinity Chromatography:

- The MIB column is equilibrated with a high-salt buffer (e.g., 50 mM HEPES pH 7.5, 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, and 1 mM EGTA) to minimize non-specific protein binding.
- The cell lysate is then incubated with the equilibrated MIBs. Kinases in the lysate will bind to the immobilized inhibitors on the beads.
- For competitive binding experiments, lysates are pre-incubated with a free test compound (a specific kinase inhibitor being studied) before being applied to the MIBs. The test compound will compete with the MIBs for binding to its target kinases.

4. Washing and Elution:

- The MIBs are washed sequentially with high-salt and low-salt buffers to remove non-specifically bound proteins.
- The bound kinases are then eluted from the beads, typically using a denaturing buffer (e.g., SDS-PAGE loading buffer).

5. Protein Digestion and Mass Spectrometry:

- The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.
- The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

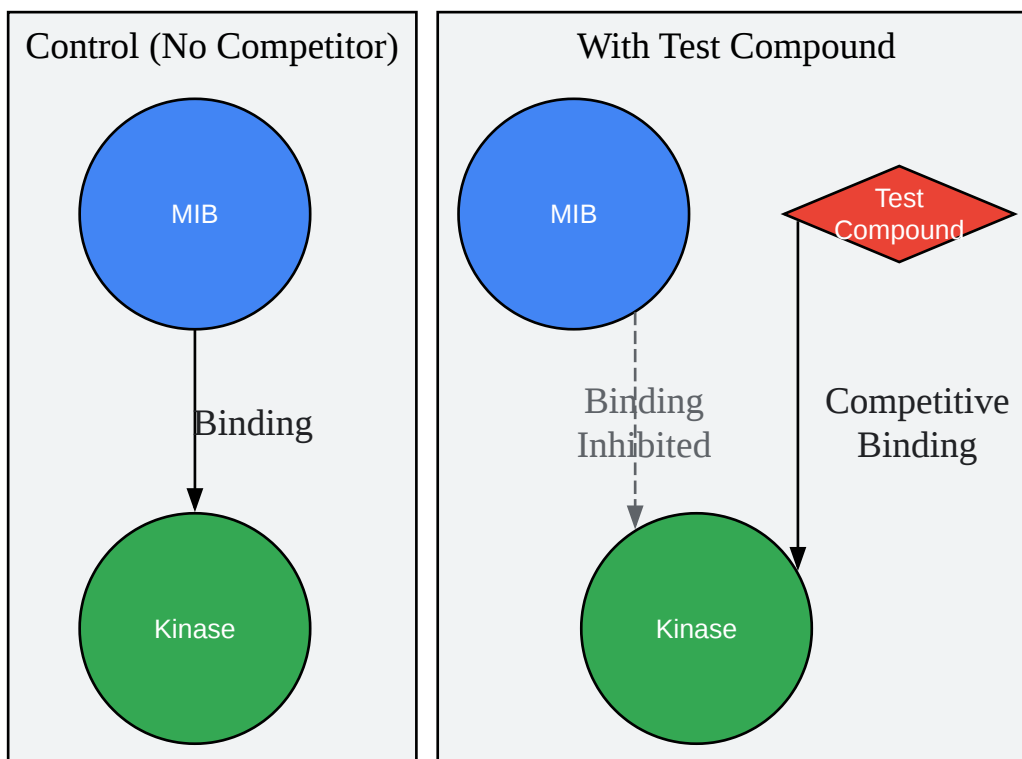
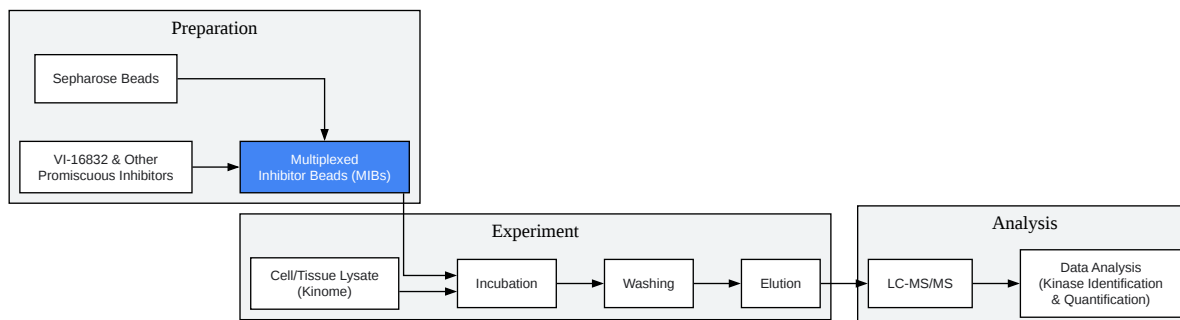
6. Data Analysis:

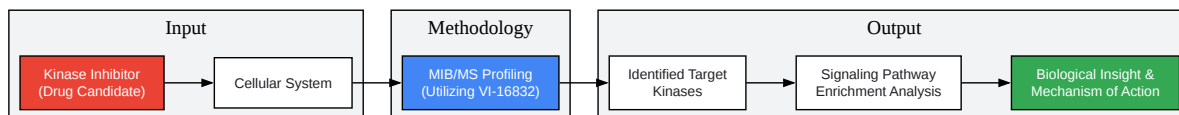
- The MS/MS data is searched against a protein database to identify the captured kinases.

- Quantitative analysis is performed to compare the abundance of kinases captured in the presence and absence of the competitor compound. A reduction in the amount of a specific kinase captured in the presence of the test compound indicates that the compound binds to that kinase.

Mandatory Visualization

The following diagrams illustrate the key processes and concepts related to the application of VI-16832 in kinase research.





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